molecular formula C15H23NO7S B11069357 Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate

Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate

Cat. No.: B11069357
M. Wt: 361.4 g/mol
InChI Key: HMIGXIFAHWAPRK-UHFFFAOYSA-N
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Description

Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate is an organic compound with the molecular formula C15H23NO7S It is known for its unique chemical structure, which includes a tert-butylsulfamoyl group and two methoxy groups attached to a phenoxyacetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate typically involves the reaction of 3-(tert-butylsulfamoyl)-2,6-dimethoxyphenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate involves its interaction with specific molecular targets and pathways. The tert-butylsulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxy groups may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]propanoate: Similar structure but with a propanoate group instead of an acetate group.

    Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]butanoate: Similar structure but with a butanoate group instead of an acetate group.

Uniqueness

Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both tert-butylsulfamoyl and methoxy groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H23NO7S

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate

InChI

InChI=1S/C15H23NO7S/c1-15(2,3)16-24(18,19)11-8-7-10(20-4)13(14(11)22-6)23-9-12(17)21-5/h7-8,16H,9H2,1-6H3

InChI Key

HMIGXIFAHWAPRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C(=C(C=C1)OC)OCC(=O)OC)OC

Origin of Product

United States

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